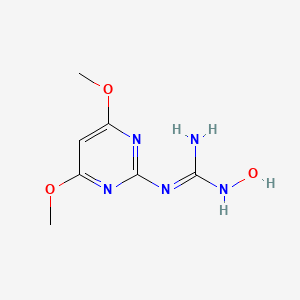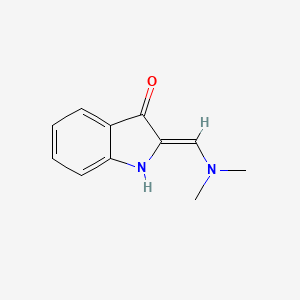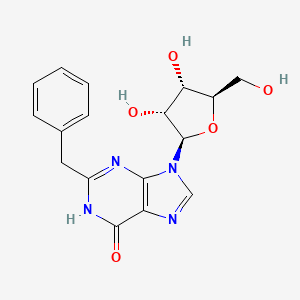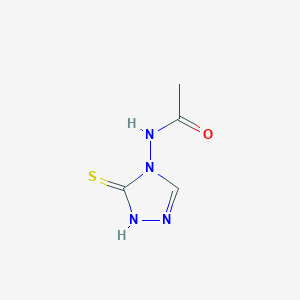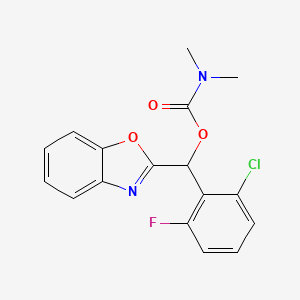
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzoxazole ring, a chlorofluorophenyl group, and a dimethylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-aminophenol to form the benzoxazole ring. This intermediate is then reacted with N,N-dimethylcarbamoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to remove impurities and obtain a high-quality compound .
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new compounds with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry
In chemistry, (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, this compound is investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, while its anticancer effects are linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- (1,3-Benzoxazol-2-yl)(2-chlorophenyl)methyl N,N-dimethylcarbamate
- (1,3-Benzoxazol-2-yl)(2-fluorophenyl)methyl N,N-dimethylcarbamate
- (1,3-Benzoxazol-2-yl)(2-bromophenyl)methyl N,N-dimethylcarbamate
Uniqueness
Compared to similar compounds, (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N,N-dimethylcarbamate exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents enhance its reactivity and biological activity, making it a more potent compound in various applications. The combination of these substituents also allows for greater versatility in chemical modifications, leading to the development of new derivatives with improved properties .
Properties
CAS No. |
104029-82-5 |
|---|---|
Molecular Formula |
C17H14ClFN2O3 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H14ClFN2O3/c1-21(2)17(22)24-15(14-10(18)6-5-7-11(14)19)16-20-12-8-3-4-9-13(12)23-16/h3-9,15H,1-2H3 |
InChI Key |
GYKOHPYMEGFDGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
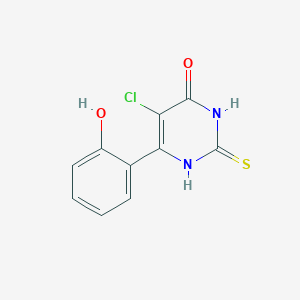
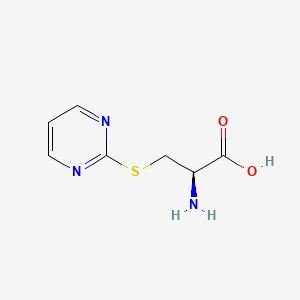
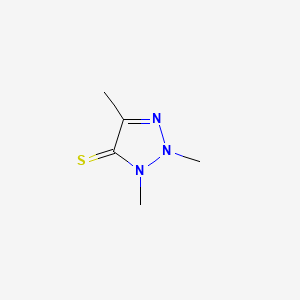
![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
methanone](/img/structure/B12908666.png)
![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)
